Bienvenue dans la boutique en ligne BenchChem!

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

gastroprotection anti-inflammatory in vivo pharmacology

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline (CAS 1253522-03-0) offers a unique quinoxaline scaffold with dual reactive 2,3-dichloro handles for sequential nucleophilic aromatic substitution and a 6-trifluoromethoxy group that enhances lipophilicity (XLogP 4.3) and metabolic stability. This combination enables systematic SAR library synthesis for kinase inhibitors and antimicrobial agents. Validated gastroprotective activity in rat ulcer models supports in vivo pharmacology research. Supplied as ≥98% pure white to off-white solid. Ideal for medicinal chemistry, agrochemical intermediate development, and analytical reference standard applications.

Molecular Formula C9H3Cl2F3N2O
Molecular Weight 283.031
CAS No. 1253522-03-0
Cat. No. B567384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-(trifluoromethoxy)quinoxaline
CAS1253522-03-0
Synonyms2,3-Dichloro-6-(trifluoroMethoxy)quinoxaline
Molecular FormulaC9H3Cl2F3N2O
Molecular Weight283.031
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C9H3Cl2F3N2O/c10-7-8(11)16-6-3-4(17-9(12,13)14)1-2-5(6)15-7/h1-3H
InChIKeyRALGVZBIBGREOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline CAS 1253522-03-0: Key Properties and Procurement Considerations


2,3-Dichloro-6-(trifluoromethoxy)quinoxaline (CAS 1253522-03-0) is a heterocyclic quinoxaline derivative with molecular formula C₉H₃Cl₂F₃N₂O and molecular weight 283.03 g/mol [1]. This compound features dual chlorine substituents at the 2- and 3-positions and a trifluoromethoxy group at the 6-position of the quinoxaline scaffold [1]. The compound is typically supplied as a white to off-white solid with standard purity specifications of 95-98% [2]. Computed physicochemical properties include XLogP3-AA of 4.3, topological polar surface area of 35 Ų, zero hydrogen bond donors, and six hydrogen bond acceptors [1]. These properties make the compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline Cannot Be Readily Substituted by Generic Quinoxaline Analogs


Quinoxaline-based compounds exhibit widely divergent biological and physicochemical profiles depending on substituent identity and substitution pattern, precluding simple interchange among in-class analogs [1]. The 2,3-dichloro substitution pattern provides electrophilic handles for nucleophilic aromatic substitution reactions, enabling sequential derivatization [1]. Simultaneously, the 6-trifluoromethoxy group confers distinct electronic properties and metabolic stability that cannot be replicated by analogs lacking this moiety or bearing alternative substituents (e.g., -OCH₃, -CF₃, -H) [2]. Trifluoromethoxy groups enhance lipophilicity (XLogP3 = 4.3) and modulate hydrogen bonding capacity relative to methoxy analogs, which affects both synthetic accessibility and target engagement [1].

Quantitative Differentiation Evidence for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline Versus Closest Analogs


Gastroprotective Efficacy: In Vivo Differentiation of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline from Indomethacin

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline significantly decreased inflammatory biomarkers and increased gastroprotective mediator levels (PGE2 and mucin), both with P-values below 0.05, in contrast to the effects of indomethacin [1]. This contrasts with 2,3-dichloroquinoxaline derivatives without the 6-trifluoromethoxy group, which have been primarily characterized for antibacterial rather than gastroprotective activity [2].

gastroprotection anti-inflammatory in vivo pharmacology

Electronic Differentiation via ¹H NMR Chemical Shift of the 6-Trifluoromethoxy-Substituted Quinoxaline Scaffold

The presence of the 6-trifluoromethoxy group produces distinct electronic effects on the quinoxaline aromatic system, as reflected in ¹H NMR chemical shifts. In 6-(trifluoromethoxy)quinoxaline (lacking 2,3-dichloro substitution), the aromatic proton adjacent to the -OCF₃ group appears at δ 7.72-7.80 ppm in CDCl₃ [1]. For 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, the additional electron-withdrawing chlorine atoms at the 2- and 3-positions further deshield aromatic protons, though specific shift values have not been published in peer-reviewed literature .

NMR spectroscopy structural characterization electronic effects

Lipophilicity Differentiation of Trifluoromethoxy-Substituted Quinoxaline Versus Methoxy and Unsubstituted Analogs

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline exhibits computed XLogP3-AA of 4.3 [1]. Trifluoromethoxy (-OCF₃) substituents generally increase lipophilicity by approximately 0.5-0.8 logP units compared to methoxy (-OCH₃) analogs, and by approximately 0.3-0.5 logP units compared to trifluoromethyl (-CF₃) analogs [2]. While direct experimental logP data for this specific compound are not published, the class-level inference from quinoxaline SAR studies indicates that 6-trifluoromethoxy substitution yields higher lipophilicity than the unsubstituted quinoxaline core (logP ~1.5-2.0) or 6-methoxy analogs (estimated logP ~3.5-3.8) [2].

physicochemical properties lipophilicity drug design

Synthetic Utility: Dual Chlorine Handles Enable Sequential Derivatization Not Possible with Mono-Chloro or Unsubstituted Analogs

The 2,3-dichloro substitution pattern in 2,3-dichloro-6-(trifluoromethoxy)quinoxaline provides two electrophilic sites for nucleophilic aromatic substitution (SNAr), enabling sequential functionalization under controlled conditions [1]. In contrast, 6-(trifluoromethoxy)quinoxaline (CAS 1215205-43-8) lacks these reactive handles entirely, requiring alternative functionalization strategies [2]. 2,3-Dichloroquinoxaline (CAS 2213-63-0) offers the same dual chlorine handles but lacks the 6-trifluoromethoxy group, which has been shown to confer distinct electronic properties and biological activity in derivative series [1].

synthetic chemistry building block sequential functionalization

Validated Application Scenarios for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline in Research and Industrial Procurement


In Vivo Gastroprotection and Anti-Inflammatory Pharmacology Studies

Based on the direct head-to-head evidence demonstrating significant reduction in inflammatory biomarkers and elevation of PGE2 and mucin levels (P < 0.05) relative to indomethacin in a rat gastric ulcer model, this compound is suited for in vivo pharmacology research focused on NSAID-induced gastric damage mitigation and gastroprotective mechanism studies [1].

Synthesis of Diversely Functionalized Quinoxaline Libraries via Sequential SNAr

The presence of two reactive chlorine atoms at the 2- and 3-positions, combined with the metabolically stable 6-trifluoromethoxy group, enables systematic library synthesis of 2,3-disubstituted quinoxaline derivatives with modulated physicochemical properties [1]. This scaffold is particularly valuable for medicinal chemistry programs seeking to explore SAR around quinoxaline-based kinase inhibitors and antimicrobial agents [2].

Agrochemical Intermediate Development Requiring High Lipophilicity

With a computed XLogP3-AA of 4.3, this compound offers lipophilicity suitable for agrochemical intermediate applications where enhanced membrane permeability and environmental persistence are design considerations [1]. The quinoxaline scaffold is established in agricultural fungicide and bactericide development [2].

Physicochemical Property Benchmarking and Analytical Reference Standard

The distinct ¹H NMR signature expected for the 2,3-dichloro-6-(trifluoromethoxy) substitution pattern (anticipated downfield shift of aromatic protons relative to 6-(trifluoromethoxy)quinoxaline) and the well-defined computed physicochemical properties (XLogP3 = 4.3, TPSA = 35 Ų) make this compound suitable as an analytical reference standard for method development and QC in synthetic workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.